![molecular formula C12H9N5S B14282116 N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine CAS No. 156272-82-1](/img/structure/B14282116.png)
N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyridine ring, a thiazole ring, and a pyrazine ring, making it a versatile molecule for chemical modifications and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminopyridine with α-bromoketones under mild conditions using toluene as a solvent and iodine as a promoter.
Formation of the Pyrazine Ring: The pyrazine ring can be introduced through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and α-bromoketones.
Coupling Reactions: The final step involves coupling the thiazole and pyrazine rings to form the desired compound. This can be achieved using various coupling agents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in bacterial metabolism.
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and have similar biological activities.
Imidazopyrazines: These compounds contain a pyrazine ring fused to an imidazole ring and have diverse medicinal applications.
Uniqueness
N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine is unique due to its combination of three different heterocyclic rings, which provides a versatile platform for chemical modifications and enhances its potential for various applications.
Propiedades
Número CAS |
156272-82-1 |
|---|---|
Fórmula molecular |
C12H9N5S |
Peso molecular |
255.30 g/mol |
Nombre IUPAC |
N-pyrazin-2-yl-4-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H9N5S/c1-2-4-14-9(3-1)10-8-18-12(16-10)17-11-7-13-5-6-15-11/h1-8H,(H,15,16,17) |
Clave InChI |
FZGLXJIEPKFFOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


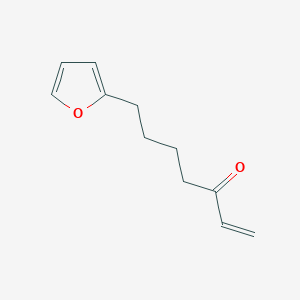

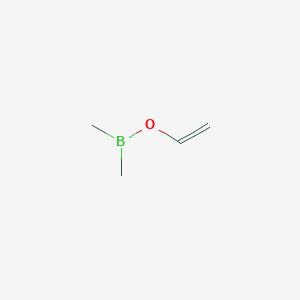

![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
![Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14282050.png)
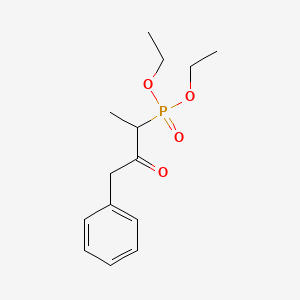
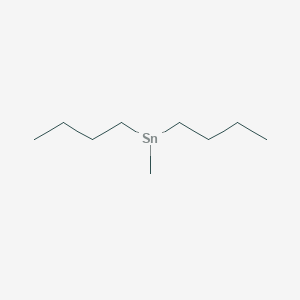
![1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]-](/img/structure/B14282080.png)

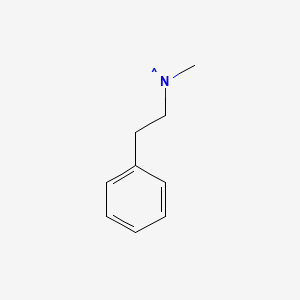

![2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid](/img/structure/B14282109.png)
![3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14282113.png)
